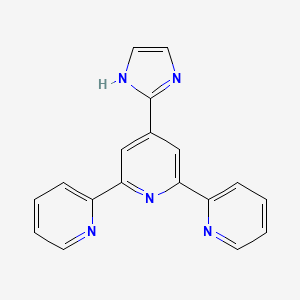![molecular formula C38H26N4 B14197251 5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole) CAS No. 922174-66-1](/img/structure/B14197251.png)
5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole) is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole) typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . The biphenyl linkage is introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Scientific Research Applications
5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole) has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways can vary depending on the specific application, but common targets include kinases, proteases, and DNA .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
5H-Pyrido[3,2-b]indole: Known for its biological activities and used in various medicinal applications.
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of 5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole) lies in its biphenyl linkage and dual indole moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
922174-66-1 |
|---|---|
Molecular Formula |
C38H26N4 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
8-ethenyl-5-[4-[4-(8-ethenylpyrido[3,2-b]indol-5-yl)phenyl]phenyl]pyrido[3,2-b]indole |
InChI |
InChI=1S/C38H26N4/c1-3-25-9-19-33-31(23-25)37-35(7-5-21-39-37)41(33)29-15-11-27(12-16-29)28-13-17-30(18-14-28)42-34-20-10-26(4-2)24-32(34)38-36(42)8-6-22-40-38/h3-24H,1-2H2 |
InChI Key |
QNWWJHPKEFMXRS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(C=C1)N(C3=C2N=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C8=C6C=CC(=C8)C=C)N=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


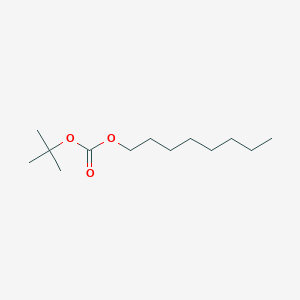
![2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine](/img/structure/B14197178.png)
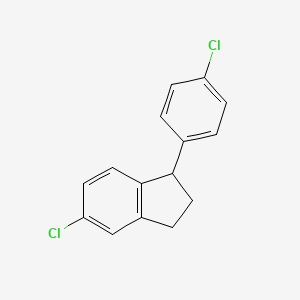
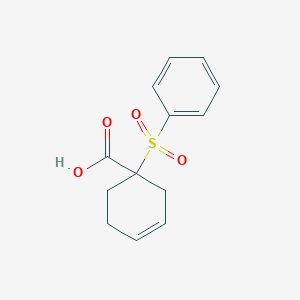
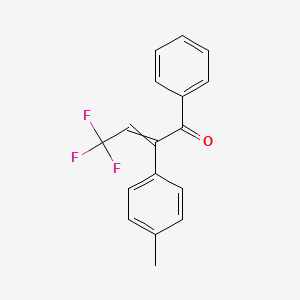
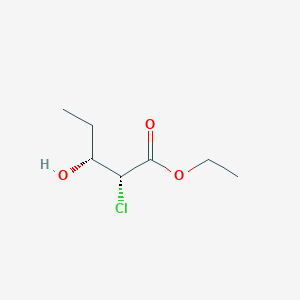

![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)
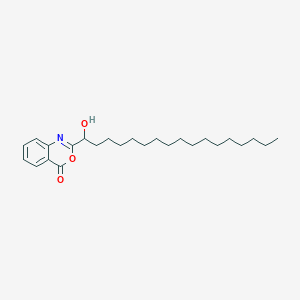
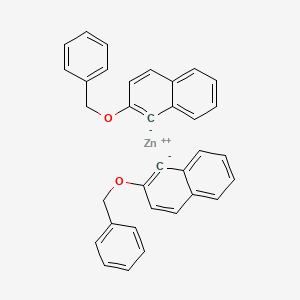
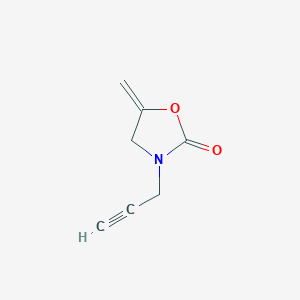
![3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid](/img/structure/B14197259.png)
